

An In-depth Technical Guide to H-Trp-Gly-Tyr-OH

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Compound of Interest

Compound Name: *H-Trp-Gly-Tyr-OH*

Cat. No.: *B174700*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the tripeptide **H-Trp-Gly-Tyr-OH**, covering its fundamental chemical identifiers, physicochemical properties, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals engaged in peptide research and development.

Chemical Identification

The tripeptide **H-Trp-Gly-Tyr-OH** is a sequence of three amino acids: Tryptophan, Glycine, and Tyrosine.

- CAS Number: 15035-24-2
- IUPAC Name: (S)-2-((S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid

The IUPAC name is systematically derived from the constituent amino acids, starting from the C-terminal (Tyrosine) to the N-terminal (Tryptophan), reflecting the peptide bond linkages.

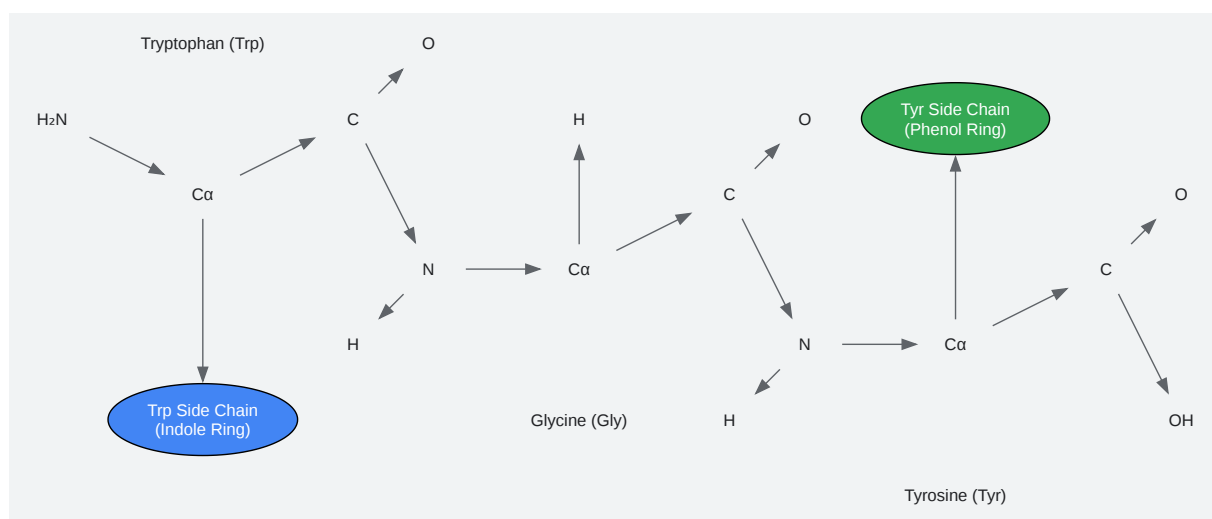
Physicochemical Properties

A summary of the key physicochemical properties of **H-Trp-Gly-Tyr-OH** is presented in the table below. These properties are essential for designing and conducting experiments, as well as for understanding the peptide's behavior in biological systems.

Property	Value
Molecular Formula	C ₂₂ H ₂₄ N ₄ O ₅
Molecular Weight	424.45 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMSO and aqueous solutions
Isoelectric Point (pI)	~5.6 (Estimated)
Extinction Coefficient	5690 M ⁻¹ cm ⁻¹ at 280 nm (Estimated)

Chemical Structure

The chemical structure of **H-Trp-Gly-Tyr-OH**, illustrating the sequence of amino acids and the peptide bonds, is shown below.



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Caption: Chemical structure of **H-Trp-Gly-Tyr-OH**.

Experimental Protocols

H-Trp-Gly-Tyr-OH is often used as a model peptide in studies of charge transfer mechanisms. Below are generalized protocols for the synthesis and characterization of this and similar peptides.

A standard Fmoc/tBu strategy is typically employed for the synthesis of **H-Trp-Gly-Tyr-OH**.

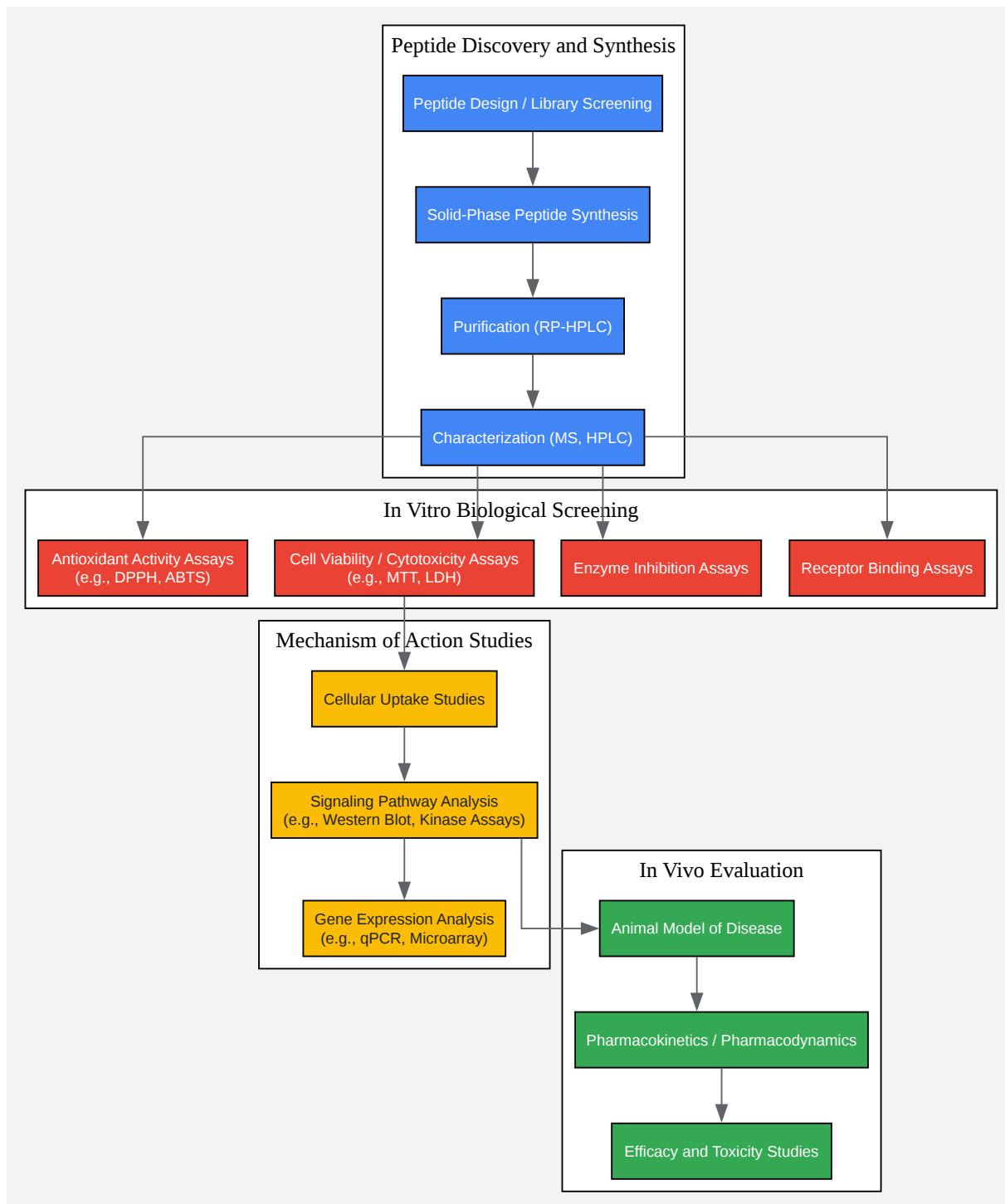
- **Resin Preparation:** A pre-loaded Fmoc-Tyr(tBu)-Wang resin is swelled in dimethylformamide (DMF).
- **Fmoc Deprotection:** The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
- **Amino Acid Coupling:** The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with a coupling agent such as HBTU/HOBt in the presence of a base like DIEA and then coupled to the deprotected resin.
- **Washing:** The resin is thoroughly washed with DMF to remove excess reagents and by-products.
- **Repeat Cycle:** The deprotection and coupling steps are repeated for the final amino acid (Fmoc-Trp(Boc)-OH).
- **Final Deprotection:** The N-terminal Fmoc group is removed.
- **Cleavage and Side-Chain Deprotection:** The peptide is cleaved from the resin, and the side-chain protecting groups (tBu on Tyr and Boc on Trp) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).
- **Precipitation and Purification:** The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The identity and purity of the synthesized **H-Trp-Gly-Tyr-OH** are confirmed using the following methods:

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 30 minutes.
 - Detection: UV absorbance at 220 nm and 280 nm.
 - The retention time and the peak purity are determined.
- Mass Spectrometry (MS):
 - Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.
 - The observed mass should correspond to the calculated mass of **H-Trp-Gly-Tyr-OH** (424.45 Da).
 - Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by analyzing the fragmentation pattern.

Research Applications and Workflow

While specific signaling pathways for **H-Trp-Gly-Tyr-OH** are not well-defined, peptides containing Tryptophan and Tyrosine residues are of interest for their potential antioxidant and biological activities. The following workflow illustrates a general approach for screening and characterizing the biological activity of a novel peptide such as **H-Trp-Gly-Tyr-OH**.



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